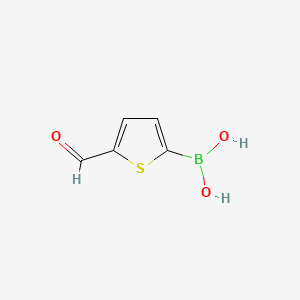

5-Formyl-2-thiopheneboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-formylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQOVKFWRPOPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378455 | |

| Record name | 5-Formyl-2-thiopheneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4347-33-5 | |

| Record name | 5-Formyl-2-thiopheneboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4347-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-2-thiopheneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formyl-2-thiopheneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Formyl-2-thiopheneboronic acid chemical properties

An In-depth Technical Guide to 5-Formyl-2-thiopheneboronic acid

Introduction

This compound, with the CAS number 4347-33-5, is a versatile bifunctional organoboron compound.[1][2][3] Its structure incorporates a thiophene (B33073) ring functionalized with a formyl group and a boronic acid moiety, making it a valuable building block in organic synthesis.[4] This technical guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development and materials science. The unique combination of a reactive aldehyde and a boronic acid group allows for sequential and diverse chemical transformations.[4]

Chemical and Physical Properties

This compound is typically a white to off-white or yellow-orange crystalline powder.[1][5] It is known to be sensitive to air and moisture, necessitating storage in a cool, dry environment.[1][4][6]

| Property | Value |

| Molecular Formula | C5H5BO3S[1][7] |

| Molecular Weight | 155.97 g/mol [1][2][7] |

| Melting Point | 132-135 °C[1][2][8] |

| Boiling Point | 395.1 °C at 760 mmHg[1] |

| Density | 1.41 g/cm³[1] |

| Flash Point | 192.7 °C[1] |

| pKa | 7.23 ± 0.53 (Predicted)[1][6] |

| Appearance | White to off-white powder or crystals[1][4] |

Spectral Data

| Type | Data |

| ¹H NMR | Spectra are available and can be viewed in various databases.[9][10] |

| InChI | 1S/C5H5BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H[2][7][9] |

| SMILES | O=Cc1ccc(s1)B(O)O[2][9] |

Solubility and Stability

This compound is soluble in methanol.[1][6] It is slightly soluble in water but shows good solubility in other common organic solvents like tetrahydrofuran (B95107) and dichloromethane.[4] The compound is stable under normal conditions but is sensitive to air and moisture over time, which can lead to degradation.[1][4]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a highly useful intermediate in organic synthesis.[4] The boronic acid group is primarily used in palladium-catalyzed cross-coupling reactions, while the formyl group can undergo a wide range of aldehyde chemistry.

Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[11] This reaction is a powerful method for forming carbon-carbon bonds, extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][11][12] The reaction couples the thiophene ring to various aryl, heteroaryl, or vinyl halides and triflates. A key to successful coupling is the use of a highly active catalyst and ensuring sufficient solubility of the reactants.[13]

Protodeboronation

A potential side reaction or a controllable transformation for arylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This reaction can occur in the presence of acids and may compete with the desired cross-coupling reaction.[13] Under specific conditions, this can be a method for synthesizing deuterated aromatic compounds.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

-

Reactant Preparation : In a reaction vessel, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 equivalents).

-

Solvent and Base Addition : Add a suitable solvent, such as a mixture of dimethoxyethane (DME) and water, and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0 equivalents).[14]

-

Reaction Execution : Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired coupled product.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of complex organic molecules with applications in pharmaceuticals and materials science.[4][15]

-

Medicinal Chemistry : Thiophene-containing compounds are prevalent in biologically active molecules. This building block allows for the facile introduction of the formylthiophene moiety into potential drug candidates, enabling the synthesis of compounds with specific biological activities.[4][13]

-

Materials Science : Thiophene derivatives are widely used in the development of organic optoelectronic materials.[4] The precise modification of thiophene structures using this compound is key to creating novel materials for organic light-emitting diodes (OLEDs) and organic solar cells.[4]

Safety Information

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[2][11]

| Hazard Information | Details |

| Hazard Codes | Xi, C[1] |

| Risk Statements | 22-34-36/37/38[1] |

| Safety Statements | 26-27-36/37/39-45[1] |

| WGK Germany | 3[1][2] |

| Storage Class | 11 (Combustible Solids)[2][11] |

References

- 1. lookchem.com [lookchem.com]

- 2. 5-Formyl-2-thienylboronic acid = 95.0 4347-33-5 [sigmaaldrich.com]

- 3. This compound - CAS:4347-33-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | CAS 6165-68-0 | Properties, Applications, Safety & Supplier China [quinoline-thiophene.com]

- 5. This compound | 4347-33-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4347-33-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 4347-33-5 [chemicalbook.com]

- 9. This compound(4347-33-5) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 5-醛基-2-噻吩硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. guidechem.com [guidechem.com]

An In-depth Technical Guide to 5-Formyl-2-thiopheneboronic Acid (CAS: 4347-33-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Formyl-2-thiopheneboronic acid, a versatile building block in modern organic synthesis. The document details its physicochemical properties, synthesis, and applications, with a focus on its role in the widely utilized Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and visual diagrams are provided to support researchers in its practical application.

Core Physicochemical Properties

This compound is a solid, typically appearing as a white to off-white powder or crystalline solid.[1][2][3] It is an important bifunctional molecule, featuring both a reactive aldehyde group and a boronic acid moiety on a thiophene (B33073) ring. This unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.[2][4] The compound is noted to be air-sensitive and should be stored in a cold environment.[1]

| Property | Value | Reference(s) |

| CAS Number | 4347-33-5 | [5][6] |

| Molecular Formula | C₅H₅BO₃S | [1][5][6][7] |

| Molecular Weight | 155.97 g/mol | [1][5][7][8] |

| Melting Point | 132-135 °C | [1][5][9] |

| Boiling Point | 395.1 °C at 760 mmHg | [1] |

| Density | 1.41 g/cm³ | [1] |

| Appearance | White to off-white powder or crystals | [1][2][3] |

| Solubility | Soluble in Methanol | [1] |

| pKa (Predicted) | 7.23 ± 0.53 | [1] |

| InChI Key | DEQOVKFWRPOPQP-UHFFFAOYSA-N | [5][7] |

| SMILES | O=Cc1ccc(s1)B(O)O | [5][7] |

Synthesis of this compound

The synthesis of aryl and heteroaryl boronic acids can be achieved through various methods. A common and efficient laboratory-scale synthesis involves the hydrolysis of a corresponding organotrifluoroborate precursor. The following is a representative protocol adapted from a general method for the hydrolysis of organotrifluoroborates using silica (B1680970) gel and water.[5]

Experimental Protocol: Synthesis via Hydrolysis

Objective: To synthesize this compound from potassium (5-formylthiophen-2-yl)trifluoroborate.

Materials:

-

Potassium (5-formylthiophen-2-yl)trifluoroborate

-

Silica Gel (standard grade)

-

Deionized Water

-

Ethyl Acetate (B1210297) (EtOAc)

-

Magnesium Sulfate (B86663) (MgSO₄), anhydrous

-

Brine solution

Procedure:

-

To a round-bottom flask, add potassium (5-formylthiophen-2-yl)trifluoroborate (1.0 eq) and silica gel (1.0 eq).

-

Add deionized water to the flask (concentration of ~0.1 M relative to the trifluoroborate).

-

Stir the resulting slurry vigorously at room temperature. The reaction progress can be monitored by ¹¹B NMR or TLC.

-

Upon completion of the reaction, filter the mixture to remove the silica gel.

-

Thoroughly rinse the filter cake with ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel. Separate the aqueous and organic layers.

-

Extract the aqueous layer two additional times with ethyl acetate.

-

For electron-deficient boronic acids like the title compound, it is advisable to wash the combined organic layers with brine to minimize loss of product to the aqueous phase.[5]

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

-

Dry the product in a vacuum oven overnight to afford pure this compound as a white solid.

Caption: General workflow for synthesizing the title compound.

Applications in Research and Development

This compound is a key player in the construction of complex molecular architectures due to its dual reactivity.

-

Drug Discovery and Medicinal Chemistry: The thiophene moiety is a common scaffold in many biologically active compounds. This boronic acid serves as a crucial intermediate for introducing the formyl-thiophene group into potential drug candidates, enabling the synthesis of novel pharmaceuticals.[2][10]

-

Materials Science: It is employed in the synthesis of conjugated thiophene derivatives used in organic electronics. These materials are integral to the development of organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices.[2]

-

Organic Synthesis: Its primary application is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][11][12] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[10][13]

A significant challenge in using thienylboronic acids is the potential for competitive protodeboronation, an acid-promoted side reaction that removes the boronic acid group.[6][11] Careful optimization of reaction conditions is crucial to favor the desired cross-coupling pathway.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (like this compound) and an organohalide (or triflate) using a palladium catalyst and a base.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To perform a model Suzuki-Miyaura cross-coupling of this compound with an aryl bromide (e.g., 4-bromoanisole), adapted from literature procedures.[14][15][16]

Materials:

-

This compound (1.2 - 1.5 eq)

-

Aryl Halide (e.g., 4-bromoanisole) (1.0 eq)

-

Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or an XPhos precatalyst) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, CsF, K₂CO₃) (2-3 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

-

Deionized Water (if using a biphasic system)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

| Reagent/Parameter | Condition/Amount | Purpose |

| Aryl Halide | 1.0 mmol (1.0 eq) | Electrophilic coupling partner |

| Boronic Acid | 1.2 mmol (1.2 eq) | Nucleophilic coupling partner |

| Catalyst | Pd(OAc)₂ (0.02 mmol, 2 mol%) | Catalyzes the C-C bond formation |

| Ligand | SPhos (0.04 mmol, 4 mol%) | Stabilizes catalyst, promotes reaction steps |

| Base | K₃PO₄ (2.0 mmol, 2.0 eq) | Activates the boronic acid for transmetalation |

| Solvent | 1,4-Dioxane/H₂O (4:1 mixture, 5 mL) | Reaction medium |

| Temperature | 80 - 100 °C | Provides energy for the reaction |

| Time | 2 - 24 hours | Reaction duration |

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (2.0 eq), the palladium catalyst (2 mol%), and the ligand (4 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL Dioxane, 1 mL H₂O) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously for the required time (monitor by TLC or GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure coupled product.

Caption: A typical workflow for a Suzuki-Miyaura reaction.

References

- 1. rsc.org [rsc.org]

- 2. odp.library.tamu.edu [odp.library.tamu.edu]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benzothiophene-2-boronic acid - 98437-23-1 - Structure, Synthesis, Properties [organoborons.com]

- 8. 5-Formyl-2-thienylboronic acid - 4347-33-5 - Structure, Synthesis, Properties [organoborons.com]

- 9. rsc.org [rsc.org]

- 10. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound - CAS:4347-33-5 - Sunway Pharm Ltd [3wpharm.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. benchchem.com [benchchem.com]

Synthesis of 5-Formyl-2-thiopheneboronic Acid: A Technical Guide

Introduction

5-Formyl-2-thiopheneboronic acid is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its utility stems from the presence of both a reactive aldehyde group, amenable to a wide range of transformations, and a boronic acid moiety, which is a key participant in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of a common and effective method for the synthesis of this compound, focusing on a detailed experimental protocol, presentation of key data, and visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reagents and Materials

The successful synthesis of this compound requires the use of specific reagents and anhydrous conditions due to the moisture-sensitive nature of the organolithium intermediate.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role | Key Properties |

| 5-Bromo-2-thiophenecarboxaldehyde | C₅H₃BrOS | 191.05 | Starting Material | - |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | Solvent | Anhydrous, freshly distilled |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Lithiating Agent | Typically used as a solution in hexanes |

| Triisopropyl borate (B1201080) | C₉H₂₁BO₃ | 188.07 | Boron Source | - |

| Hydrochloric acid (HCl) | HCl | 36.46 | Acid for hydrolysis | Aqueous solution (e.g., 1 M) |

| Diethyl ether | C₄H₁₀O | 74.12 | Extraction Solvent | - |

| Hexane (B92381) | C₆H₁₄ | 86.18 | Co-solvent for recrystallization | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | - |

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of this compound, adapted from established methodologies in organic synthesis.

Step 1: Reaction Setup and Lithiation

-

A three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

-

The flask is charged with 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over a period of 20 minutes, ensuring the internal temperature is maintained below -70 °C.

-

The resulting mixture is stirred at -78 °C for an additional 30 minutes.

Step 2: Borylation

-

Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12 hours.

Step 3: Hydrolysis and Work-up

-

The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M aqueous hydrochloric acid (HCl), until the pH of the aqueous layer is approximately 1-2.

-

The mixture is stirred vigorously for 30 minutes at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Step 4: Purification

-

The crude product is purified by recrystallization from a mixture of diethyl ether and hexane to afford this compound as a white to off-white solid.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reaction Scale | Millimole to gram scale | General Synthetic Methodology |

| Reaction Temperature | -78 °C to room temperature | General Synthetic Methodology |

| Reaction Time | Approximately 13 hours | General Synthetic Methodology |

| Yield | Typically 60-80% | Journal of Organic Chemistry, 2009, 74, 19, 7364-7369 |

Table 2: Characterization of this compound

| Property | Value | Reference |

| Appearance | White to off-white solid | Commercial Supplier Data |

| Melting Point | 132-135 °C | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.85 (s, 1H), 8.55 (s, 2H), 7.85 (d, J = 4.0 Hz, 1H), 7.65 (d, J = 4.0 Hz, 1H) | Spectroscopic Databases |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 184.5, 154.5, 140.0, 138.0, 126.0 | Spectroscopic Databases |

| Mass Spectrometry (ESI) | m/z 157.0 [M+H]⁺ | Calculated |

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via lithiation of 5-bromo-2-thiophenecarboxaldehyde followed by borylation with triisopropyl borate is a robust and efficient method. The procedure, while requiring careful handling of air- and moisture-sensitive reagents, provides good yields of the desired product. The resulting this compound is a versatile synthetic intermediate poised for further elaboration in the development of novel chemical entities.

References

5-Formyl-2-thiopheneboronic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of 5-Formyl-2-thiopheneboronic acid

Executive Summary: this compound is a bifunctional organoboron compound featuring a thiophene (B33073) ring substituted with both a formyl and a boronic acid group. Its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and its potential in the development of novel materials and pharmaceutical agents, necessitate a thorough understanding of its structural characteristics.[1][2] This guide provides a comprehensive structural analysis, consolidating data from spectroscopic and analytical techniques. It is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols and a summary of key structural data to facilitate its application in scientific research.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid.[3] Its fundamental properties are crucial for its handling, storage, and application in chemical reactions. The compound is soluble in solvents like methanol (B129727) and is sensitive to air.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4347-33-5 | [3][4] |

| Molecular Formula | C₅H₅BO₃S | [4][5] |

| Molecular Weight | 155.97 g/mol | [4][5] |

| Appearance | White powder or crystals | [3] |

| Melting Point | 132-135 °C | [3][5][6] |

| IUPAC Name | (5-formylthiophen-2-yl)boronic acid | [4] |

| Solubility | Soluble in Methanol |[3] |

Spectroscopic Data Analysis

Spectroscopic methods are essential for confirming the molecular structure of this compound. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules in solution.[7][8] For this compound, ¹H NMR provides information on the chemical environment of the protons on the thiophene ring and the aldehyde, while ¹³C NMR identifies the carbon skeleton.

Table 2: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~9.8 | s | Aldehyde proton (-CHO) |

| ~7.8 | d | Thiophene ring proton | |

| ~7.6 | d | Thiophene ring proton | |

| ~5.5 | br s | Boronic acid protons (-B(OH)₂) | |

| ¹³C NMR | ~184 | - | Aldehyde carbonyl carbon (C=O) |

| ~150 | - | Thiophene ring carbon (C-B) | |

| ~144 | - | Thiophene ring carbon (C-CHO) | |

| ~138 | - | Thiophene ring carbon (CH) | |

| ~128 | - | Thiophene ring carbon (CH) |

Note: Exact chemical shifts can vary based on the solvent and concentration used. The data presented is a representative summary based on publicly available spectra.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] Key vibrational frequencies confirm the presence of the aldehyde, boronic acid, and thiophene groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3300-3100 | Broad | O-H stretch (from B(OH)₂) |

| ~1660 | Strong | C=O stretch (from aldehyde) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch |

| ~800-600 | Medium | C-S stretch (in thiophene ring) |

Source: Data compiled from spectral information available on PubChem and SpectraBase.[4][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For this compound, the molecular ion peak [M]⁺ would be expected at m/z ≈ 156.

Crystallographic and Computational Analysis

X-ray Crystallography

While a specific, publicly available crystal structure for this compound was not identified in the surveyed literature, the crystallographic behavior of boronic acids is well-documented.[11][12] Typically, arylboronic acids form hydrogen-bonded dimers in the solid state, with a characteristic R²₂(8) graph set motif.[12] This involves intermolecular hydrogen bonds between the hydroxyl groups of two boronic acid moieties. The presence of the polar formyl group may introduce additional intermolecular interactions, such as C-H···O hydrogen bonds, influencing the crystal packing.[12] X-ray analysis of related benzo[b]thiophen-2-ylboronic acids shows the boron atom can adopt a tetrahedral geometry when interacting with biological targets.[11][13][14]

Computational Modeling

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structure of molecules.[15] For this compound, DFT calculations can be used to:

-

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the gas phase.

-

Simulate Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR vibrational frequencies to aid in experimental data assignment.

-

Analyze Electronic Properties: Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting reactivity.[15]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the lithiation of a protected 2-bromothiophene (B119243) followed by reaction with a trialkyl borate (B1201080) and subsequent deprotection and hydrolysis. A general procedure is outlined below.

-

Protection: Protect the aldehyde of 2-bromo-5-formylthiophene, for example, by forming a diethyl acetal.

-

Lithiation: Dissolve the protected starting material in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Add a strong base, such as n-butyllithium, dropwise to perform a lithium-halogen exchange.

-

Borylation: Add a trialkyl borate (e.g., triisopropyl borate) dropwise to the reaction mixture at -78 °C.

-

Hydrolysis: Allow the mixture to warm to room temperature, then quench with an acidic aqueous solution (e.g., 1M HCl).

-

Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[16]

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze splitting patterns to deduce coupling information. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

X-ray Crystallography Protocol

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[17]

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.[17] Build a molecular model into the electron density and refine the atomic positions and thermal parameters against the experimental data.

Visualization of Workflows and Pathways

The following diagrams illustrate key processes related to the analysis and application of this compound.

Caption: A workflow diagram illustrating the key stages in the synthesis and structural validation of this compound.

Caption: A diagram showing the relationship between analytical techniques and the specific structural information they provide for the target molecule.

Caption: A simplified representation of the role of this compound in a Suzuki-Miyaura cross-coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Formyl-2-thienylboronic acid = 95.0 4347-33-5 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Formyl-2-thienylboronic acid - 4347-33-5 - Structure, Synthesis, Properties [organoborons.com]

- 6. 5-醛基-2-噻吩硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. news-medical.net [news-medical.net]

- 9. This compound(4347-33-5) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cris.unibo.it [cris.unibo.it]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of 5-Formyl-2-thiopheneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Formyl-2-thiopheneboronic acid. Due to the limited availability of extensive quantitative data in peer-reviewed literature, this document consolidates existing information and presents generalized experimental protocols to empower researchers in determining specific parameters for their applications.

Physicochemical Properties

This compound is a bifunctional organic compound featuring a thiophene (B33073) ring substituted with a formyl group and a boronic acid moiety. This structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅BO₃S | |

| Molecular Weight | 155.97 g/mol | |

| Appearance | White to yellow to orange powder or crystals | |

| Melting Point | 132-135 °C | |

| pKa (Predicted) | 7.23 ± 0.53 |

Solubility Profile

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented. However, qualitative information and general trends for boronic acids can provide valuable guidance.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Methanol | Soluble |

The solubility of boronic acids is influenced by the nature of the substituents and the solvent. Generally, the presence of polar functional groups like the formyl group can enhance solubility in polar solvents.

Experimental Protocol for Solubility Determination (Dynamic Method)

A reliable method for determining the solubility of boronic acids is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials:

-

This compound (high purity)

-

Anhydrous solvents of interest

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath with precise temperature control (±0.1 °C)

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser and photodetector for turbidity measurement

-

Analytical balance (precision ±0.1 mg)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to achieve a known mole fraction.

-

Heating and Mixing: Place the vessel in the thermostat bath and begin vigorous stirring.

-

Controlled Heating: Increase the temperature of the bath at a slow, controlled rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.

-

Turbidity Measurement: Continuously monitor the turbidity of the solution.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that composition.

-

Data Collection: Repeat the measurement for several different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Stability Profile

This compound is reported to be sensitive to air and heat, necessitating specific storage conditions to maintain its integrity.

Table 3: Stability and Storage Recommendations

| Condition | Recommendation | Source |

| Atmosphere | Store under an inert atmosphere | |

| Temperature | Keep in a freezer, under -20°C | |

| Light | Keep in a dark place | |

| General Sensitivity | Air and heat sensitive |

Degradation Pathways

Boronic acids are susceptible to several degradation pathways, with protodeboronation and oxidation being the most common. Additionally, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.

-

Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process can be promoted by acidic conditions.

-

Oxidative Degradation: In the presence of oxidizing agents, the C-B bond can be cleaved to form a hydroxyl group, converting the boronic acid to an alcohol and boric acid. This is a significant concern in biological systems or in the presence of reactive oxygen species.

-

Boroxine (B1236090) Formation: Three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered boroxine ring. This is an equilibrium process, and the presence of water can hydrolyze the boroxine back to the boronic acid.

Spectroscopic Profile of 5-Formyl-2-thiopheneboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Formyl-2-thiopheneboronic acid (CAS No. 4347-33-5). The information herein is compiled for use in research, quality control, and drug development applications. While specific experimental spectra are referenced in numerous databases, this guide synthesizes the expected spectroscopic characteristics and provides generalized experimental protocols for their acquisition.

Chemical Structure and Properties

-

Chemical Name: (5-formylthiophen-2-yl)boronic acid[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques. This data is based on the known functional groups of the molecule and general principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While specific spectra for this compound are available from sources such as ChemicalBook, detailed peak assignments are not publicly listed.[2][5] The expected chemical shifts are predicted based on the structure's moieties: a 2,5-disubstituted thiophene (B33073) ring, a formyl (aldehyde) group, and a boronic acid group.

¹H-NMR (Proton NMR) Spectroscopy

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aldehyde Proton (-CHO) | 9.5 - 10.5 | Singlet (s) | N/A |

| Thiophene Ring Proton (H3) | 7.0 - 8.0 | Doublet (d) | 3.0 - 5.0 |

| Thiophene Ring Proton (H4) | 7.0 - 8.0 | Doublet (d) | 3.0 - 5.0 |

| Boronic Acid Protons (-B(OH)₂) | 4.0 - 6.0 | Broad Singlet (br s) | N/A |

¹³C-NMR (Carbon NMR) Spectroscopy

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde Carbon (-C HO) | 180 - 195 |

| Thiophene Ring Carbon (C5) | 140 - 155 |

| Thiophene Ring Carbon (C2) | 135 - 150 (ipso-carbon, may be broad or unobserved) |

| Thiophene Ring Carbon (C3) | 125 - 140 |

| Thiophene Ring Carbon (C4) | 125 - 140 |

Table 2: Infrared (IR) Spectroscopy Data

IR spectra for this compound have been recorded using techniques such as ATR-Neat and KBr pellet on a Bruker Tensor 27 FT-IR instrument.[1] The characteristic absorption bands are associated with its key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Boronic Acid) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic/Thiophene) | 3000 - 3100 | Medium |

| C=O Stretch (Aldehyde) | 1660 - 1700 | Strong |

| C=C Stretch (Thiophene Ring) | 1400 - 1600 | Medium |

| B-O Stretch (Boronic Acid) | 1310 - 1380 | Strong |

| C-S Stretch (Thiophene Ring) | 600 - 800 | Medium-Weak |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data for this compound is available from chemical suppliers and databases.[5][6] The key expected peak would be the molecular ion.

| Ion Type | Expected m/z | Notes |

| Molecular Ion [M]⁺ | 156.01 | Corresponds to the molecular weight of the compound. Its abundance may vary depending on the ionization technique used. |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. Boronic acids can form oligomers, which may lead to broad signals; using a solvent like Methanol-d₄ can help mitigate this by forming the dimethyl boronate ester in situ.

-

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a 400 MHz instrument.

-

¹H-NMR Acquisition:

-

Record the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C-NMR Acquisition:

-

Record the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans and a longer relaxation delay may be necessary compared to ¹H-NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference the chemical shifts to the deuterated solvent peak.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H-NMR spectrum to determine proton ratios.

Fourier Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water, which shows a broad O-H absorption band.

-

In an agate mortar, grind 1-2 mg of this compound into a very fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and mix gently but thoroughly with the sample until a homogenous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a thin, transparent, or translucent KBr pellet containing the sample.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum using an empty sample holder or a pure KBr pellet.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance after being ratioed against the background spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a small organic molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4347-33-5 [chemicalbook.com]

- 3. upbio.lookchem.com [upbio.lookchem.com]

- 4. 5-Formyl-2-thienylboronic acid = 95.0 4347-33-5 [sigmaaldrich.com]

- 5. This compound(4347-33-5) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(4347-33-5) IR Spectrum [chemicalbook.com]

A Technical Guide to the Purity and Assay of 5-Formyl-2-thiopheneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-thiopheneboronic acid is a critical reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its purity is paramount to ensure predictable reaction outcomes, high yields, and the minimization of impurities in final products. This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of this compound, addressing the common challenge of the presence of its corresponding anhydride (B1165640). Detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and titrimetric analysis are presented, alongside a discussion of potential impurities.

Physicochemical Properties and Specifications

This compound is typically a white to off-white or yellowish crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H5BO3S | [1] |

| Molecular Weight | 155.97 g/mol | [1] |

| Melting Point | 132-135 °C (lit.) | [1] |

| Appearance | White to yellow to orange powder/crystals | [2] |

| Solubility | Soluble in Methanol (B129727) | [1] |

| CAS Number | 4347-33-5 | [1] |

Commercial grades of this compound typically offer a purity of ≥95.0% to 98%.[3][4] A crucial consideration is the potential for the material to contain varying amounts of its trimeric anhydride, boroxine.[2][5]

Analytical Methodologies for Purity and Assay Determination

A multi-pronged analytical approach is recommended to fully characterize the purity and assay of this compound.

High-Performance Liquid Chromatography (HPLC)

Figure 1: HPLC Analysis Workflow

Caption: A general workflow for the HPLC analysis of this compound.

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This proposed method requires validation for specificity, linearity, accuracy, precision, and robustness.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide an accurate, direct measurement of the purity of this compound without the need for a specific reference standard of the analyte itself.[7] By using a certified internal standard, the absolute purity can be determined.[8]

Figure 2: qNMR Purity Determination Logic

Caption: Logical flow for determining the purity of this compound by qNMR.

Experimental Protocol for qNMR:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

-

Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

-

NMR Acquisition: Acquire the 1H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

-

Data Processing: Process the spectrum and carefully integrate a well-resolved, non-overlapping signal of the analyte and the internal standard.

-

Calculation: Calculate the purity using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Titrimetric Assay

A potentiometric titration can be employed to determine the assay of this compound. Boronic acids are weak acids and do not give a sharp endpoint in a direct titration with a strong base. However, the addition of a polyol, such as mannitol (B672), forms a stronger acidic complex that can be effectively titrated.[9][10][11]

Figure 3: Titration Experimental Setup

Caption: Schematic of the experimental setup for the potentiometric titration of this compound.

Experimental Protocol for Titration:

-

Sample Preparation: Accurately weigh approximately 150-200 mg of this compound into a beaker.

-

Dissolution and Complexation: Add a suitable solvent (e.g., 50 mL of deionized water, potentially with a small amount of methanol to aid dissolution) and a sufficient amount of mannitol (e.g., 10 mL of a 75 g/L solution) to the beaker.[9]

-

Titration: Titrate the solution with a standardized 0.1 M sodium hydroxide (B78521) solution using a potentiometric titrator.

-

Endpoint Determination: Determine the equivalence point from the inflection of the titration curve.

-

Calculation: Calculate the assay using the following formula:

Assay (%) = (V_eq * M_NaOH * MW_analyte) / (m_sample * 10)

Where:

-

V_eq = Equivalence volume of NaOH (mL)

-

M_NaOH = Molarity of NaOH (mol/L)

-

MW_analyte = Molecular weight of the analyte ( g/mol )

-

m_sample = Mass of the sample (mg)

-

Common Impurities and Their Identification

The primary known impurity in this compound is its trimeric anhydride, boroxine. Other potential impurities can arise from the synthetic route or degradation.

Table 2: Potential Impurities in this compound

| Impurity | Potential Origin | Analytical Detection |

| This compound anhydride (Boroxine) | Dehydration of the boronic acid | HPLC (may have a different retention time), NMR (distinct signals) |

| 2-Thiophenecarboxaldehyde | Protodeboronation of the starting material or product[12] | HPLC, GC-MS |

| Unreacted starting materials | Incomplete reaction during synthesis | HPLC, GC-MS |

| Residual solvents | From the synthesis and purification process | Headspace GC |

Summary of Analytical Techniques

| Technique | Information Provided | Advantages | Limitations |

| HPLC | Purity, quantification of impurities | High sensitivity and resolution | Requires a reference standard for accurate assay, response factors of impurities may vary |

| qNMR | Absolute purity, structural confirmation | Primary method, no analyte-specific standard needed, provides structural information | Lower sensitivity than HPLC, requires specialized equipment and expertise |

| Titration | Assay (total acidity) | Cost-effective, simple | Not specific for the active ingredient, will also titrate acidic impurities |

| Karl Fischer Titration | Water content | High accuracy for water determination | Not suitable for all boronic acids without method modification[4] |

| TGA | Thermal stability, residual solvents | Provides information on thermal decomposition | Not specific for purity determination |

Conclusion

A comprehensive analysis of this compound requires the application of multiple analytical techniques. HPLC is well-suited for routine purity checks and impurity profiling, while qNMR provides a powerful method for accurate, absolute purity determination. Titrimetric analysis offers a straightforward approach for assay determination. A thorough understanding of the potential impurities, particularly the presence of the anhydride, is crucial for the accurate interpretation of analytical data and for ensuring the quality of this important synthetic reagent. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish robust quality control procedures for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 4347-33-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 5-醛基-2-噻吩硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Formyl-2-thienylboronic acid = 95.0 4347-33-5 [sigmaaldrich.com]

- 5. This compound | 4347-33-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. at.hach.com [at.hach.com]

- 10. metrohm.com [metrohm.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Formyl-2-thiopheneboronic Acid Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Formyl-2-thiopheneboronic acid and its derivatives, pivotal building blocks in modern organic synthesis and medicinal chemistry. This document details the discovery and synthesis of these compounds, presents their key physicochemical properties, and explores their diverse applications, particularly in the realm of drug discovery. Detailed experimental protocols for their synthesis and subsequent derivatization are provided, alongside a summary of their biological activities.

Introduction: The Emergence of a Versatile Building Block

This compound, a bifunctional organoboron compound, has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its structure, incorporating both a reactive aldehyde group and a boronic acid moiety, allows for sequential and diverse chemical transformations. The thiophene (B33073) ring itself is a well-established pharmacophore present in numerous clinically approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties.

The discovery and development of synthetic routes to this compound and its derivatives have been crucial for their widespread application. While earlier methods for the synthesis of functionalized thiopheneboronic acids existed, a key publication by Molander et al. in 2009 described a robust and general method for the preparation of various boronic acids, including this compound, via the hydrolysis of their corresponding potassium trifluoroborate salts. This development significantly improved the accessibility of this important building block for the broader scientific community.

Physicochemical Properties

This compound is typically a white to off-white solid powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4347-33-5 | [1][2] |

| Molecular Formula | C₅H₅BO₃S | [1][2] |

| Molecular Weight | 155.97 g/mol | [1][2] |

| Melting Point | 132-135 °C | [1][2] |

| Appearance | White to off-white solid powder | [2] |

| Solubility | Soluble in Methanol | [2] |

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound involves the hydrolysis of its corresponding potassium trifluoroborate salt. This method, detailed by Molander and colleagues, offers high yields and purity.

Experimental Protocol: Synthesis of this compound from Potassium (5-formylthiophen-2-yl)trifluoroborate

This protocol is adapted from the general procedure described by Molander, G. A., et al. in the Journal of Organic Chemistry, 2009, 74, 19, 7364-7369.

Materials:

-

Potassium (5-formylthiophen-2-yl)trifluoroborate

-

Silica (B1680970) gel (230-400 mesh)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

To a vial containing a magnetic stir bar, add potassium (5-formylthiophen-2-yl)trifluoroborate (1.0 equiv) and silica gel (1.0 equiv).

-

Add deionized water to the vial.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the silica gel.

-

Thoroughly wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: General workflow for the synthesis of this compound.

Synthesis of Derivatives via Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of a wide array of derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 equiv)

-

Aryl or heteroaryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a round-bottom flask, combine this compound, the aryl/heteroaryl halide, and the base.

-

Add the solvent mixture to the flask.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Under the inert atmosphere, add the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram 2: Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound derivatives make them valuable in several scientific fields.

-

Medicinal Chemistry: The thiophene moiety is a key component in many pharmaceuticals. The ability to introduce this ring system with further functionality via this compound is a powerful tool for medicinal chemists.[3] Derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and as imaging agents for protein aggregates in neurodegenerative diseases.[4][5] For instance, some thiophene derivatives have shown potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[6]

-

Materials Science: Thiophene-based compounds are integral to the development of organic electronics. The synthesis of conjugated polymers and organic semiconductors often utilizes thiophene building blocks to fine-tune the electronic and optical properties of the resulting materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3]

Biological Activities of this compound Derivatives

While research into the specific biological activities of derivatives of this compound is ongoing, the broader class of thiophene-containing molecules has demonstrated a wide range of pharmacological effects. The data for specific derivatives of this compound is still emerging, and further studies are required to fully elucidate their therapeutic potential.

Table 2: Reported Biological Activities of Thiophene Derivatives

| Derivative Class | Biological Activity | Reference |

| Substituted 2-aminothiophenes | Antimicrobial, Acetylcholinesterase inhibition | [5] |

| Thiophene-based pyrazolines | Antibacterial, Antifungal | [7] |

| Pentameric thiophene derivatives | Imaging of protein aggregates (e.g., in Alzheimer's disease) | [4][8] |

Diagram 3: Potential Application in Alzheimer's Disease Research

Caption: Logical relationship for the application of derivatives in neurodegenerative disease research.

Conclusion

This compound and its derivatives have established themselves as indispensable tools in organic synthesis. Their utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling has significantly impacted the fields of drug discovery and materials science. The continued exploration of the biological activities of novel derivatives holds great promise for the development of new therapeutic agents and diagnostic tools. This guide provides a foundational understanding for researchers looking to leverage the synthetic versatility of these powerful building blocks.

References

- 1. 5-Formyl-2-thienylboronic acid - 4347-33-5 - Structure, Synthesis, Properties [organoborons.com]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. sigurdsonlab.ucsd.edu [sigurdsonlab.ucsd.edu]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel pentameric thiophene derivatives for in vitro and in vivo optical imaging of a plethora of protein aggregates in cerebral amyloidoses - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Experimental Insights into 5-Formyl-2-thiopheneboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-thiopheneboronic acid is a versatile organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a reactive aldehyde group and a boronic acid moiety, allows for its participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of this compound, offering valuable insights for researchers engaged in drug discovery and materials development. While direct in-depth theoretical studies on this specific molecule are limited, this guide consolidates available experimental data and proposes a computational framework based on studies of analogous thiophene (B33073) derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₅H₅BO₃S | PubChem[1] |

| Molecular Weight | 155.97 g/mol | PubChem[1] |

| Appearance | White to yellow or orange powder/crystal | TCI Chemicals, LookChem[2] |

| Melting Point | 132-135 °C | LookChem[2], Sigma-Aldrich |

| Solubility | Soluble in Methanol | LookChem[2] |

| CAS Number | 4347-33-5 | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides information about the hydrogen atoms in the molecule, confirming the presence of the thiophene ring, the formyl proton, and the hydroxyl protons of the boronic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and the characteristic vibrations of the thiophene ring.

-

FTIR Spectra: Available on PubChem, with data from suppliers like Sigma-Aldrich.[1]

Theoretical Studies: A Proposed Computational Framework

While dedicated computational studies on this compound are not extensively reported, a robust theoretical analysis can be performed using Density Functional Theory (DFT), a powerful quantum chemical method. Such studies are invaluable for understanding the molecule's electronic structure, reactivity, and spectroscopic properties. Based on computational studies of similar thiophene derivatives, a typical workflow is proposed below.[5][6]

Computational Workflow

A suggested computational workflow for the theoretical investigation of this compound is illustrated in the following diagram.

Caption: Proposed DFT workflow for this compound.

Key Theoretical Parameters

-

Molecular Geometry: DFT calculations can provide precise bond lengths and angles in the optimized ground-state structure of the molecule.

-

Electronic Properties:

-

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[5]

-

Electrostatic Potential (ESP): The ESP map reveals the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.

-

-

Vibrational Frequencies: Theoretical IR and Raman spectra can be calculated and compared with experimental data to confirm the molecular structure and vibrational assignments.

-

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies, can quantify the molecule's reactivity.

Experimental Protocols: Synthesis and Key Reactions

Synthesis of this compound

A general method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080) followed by acidic hydrolysis. For this compound, a common route starts from 2-thiophenecarboxaldehyde.

Caption: General synthetic pathway for this compound.

Detailed Protocol (Illustrative):

-

Protection: The formyl group of 2-thiophenecarboxaldehyde is protected, for example, as a diethyl acetal, by reacting it with triethyl orthoformate in the presence of an acid catalyst.

-

Lithiation: The protected thiophene is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to effect lithiation at the 5-position of the thiophene ring.

-

Borylation: A trialkyl borate, such as triisopropyl borate, is added to the reaction mixture at low temperature.

-

Hydrolysis and Deprotection: The reaction is quenched by the addition of an aqueous acid (e.g., HCl), which hydrolyzes the boronate ester to the boronic acid and removes the protecting group from the formyl moiety.

-

Work-up and Purification: The product is extracted with an organic solvent, and the crude product is purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. A study investigating the cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole (B123540) highlights the importance of catalyst choice, base, and reaction conditions for achieving high yields.[7]

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol:

-

To a reaction vessel are added this compound, the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or an XPhos precatalyst), and a base (e.g., K₂CO₃, Cs₂CO₃).[7]

-

An appropriate solvent (e.g., toluene, dioxane, or a mixture with water) is added.

-

The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Reactivity and Stability: Protodeboronation

A significant aspect of the reactivity of arylboronic acids, including this compound, is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This can occur under acidic, basic, or even neutral conditions and can lower the yield of desired cross-coupling products.[7] A DFT mechanistic study on acid-promoted protodeboronation has been reported for a range of arylboronic acids.[7] Understanding the factors that influence protodeboronation is crucial for optimizing reaction conditions.

Conclusion

This compound is a valuable reagent with broad applications in organic synthesis. This guide has provided a summary of its known experimental properties and outlined a framework for its theoretical investigation. The detailed experimental protocols for its synthesis and participation in the Suzuki-Miyaura reaction, along with an awareness of potential side reactions like protodeboronation, will aid researchers in effectively utilizing this compound in their synthetic endeavors. Further dedicated computational studies are encouraged to provide a deeper understanding of its electronic structure and reactivity, which will undoubtedly facilitate the design of novel molecules with desired properties for applications in drug discovery and materials science.

References

- 1. This compound | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound(4347-33-5) 1H NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Formyl Group in 5-Formyl-2-thiopheneboronic Acid: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-thiopheneboronic acid is a bifunctional reagent of significant interest in organic synthesis and drug discovery. Its utility stems from the presence of two key functional groups: a boronic acid moiety, which readily participates in palladium-catalyzed cross-coupling reactions, and a formyl group, which offers a versatile handle for a variety of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of the formyl group in this compound, presenting a survey of its key reactions, quantitative data where available, and detailed experimental protocols. The document also includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

The thiophene (B33073) scaffold is a prevalent motif in numerous biologically active compounds and functional materials. The introduction of both a formyl and a boronic acid group onto this heterocycle, as in this compound, creates a powerful building block for the synthesis of complex molecular architectures. While the Suzuki-Miyaura coupling of the boronic acid is a well-documented and widely utilized transformation, the reactivity of the formyl group is equally important for molecular elaboration. This guide focuses specifically on the chemical transformations of the aldehyde functionality, providing a practical resource for researchers leveraging this versatile reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 4347-33-5 | [1][2] |

| Molecular Formula | C₅H₅BO₃S | [1][2] |

| Molecular Weight | 155.97 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [3] |

| Melting Point | 132-135 °C | [2][4] |

| Solubility | Soluble in methanol (B129727), slightly soluble in water. | N/A |

Reactivity of the Formyl Group

The formyl group in this compound exhibits typical electrophilic reactivity characteristic of aldehydes. It can readily undergo nucleophilic attack, condensation reactions, oxidation, and reduction. A critical consideration in the reactions of this molecule is the potential for protodeboronation (loss of the boronic acid group), particularly under acidic or basic conditions.[5] Reaction conditions should be carefully chosen to favor the desired transformation of the formyl group while preserving the integrity of the boronic acid moiety.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to the aldehyde, followed by dehydration to yield a new carbon-carbon double bond. This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated systems.